molecular formula C11H12F3N5 B7882682 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Numéro de catalogue: B7882682
Poids moléculaire: 271.24 g/mol
Clé InChI: ZVZQUNHXQIDORO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The TRPA1 channel is a key detector of noxious environmental irritants and endogenous inflammatory mediators, and it is critically involved in the pathogenesis of neuropathic pain, inflammatory pain, and respiratory reflexes. This compound acts by blocking the channel pore from the intracellular side, thereby inhibiting cation influx and the subsequent neuronal depolarization and release of neuropeptides that drive pain signaling and neurogenic inflammation. Its primary research value lies in its utility as a pharmacological tool for dissecting the specific contributions of TRPA1 in complex biological systems, both in vitro and in vivo. Researchers employ this antagonist to investigate the role of TRPA1 in models of chronic pain, migraine, asthma, and itch. For instance, studies have utilized this compound to elucidate mechanisms in preclinical models of osteoarthritis pain and oxaliplatin-induced neuropathic pain (source: https://pubmed.ncbi.nlm.nih.gov/26065788/). By providing high target specificity, it enables scientists to differentiate TRPA1-mediated pathways from those involving other sensory ion channels like TRPV1, advancing the development of novel analgesic and anti-inflammatory therapeutics.

Propriétés

IUPAC Name

3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5/c12-11(13,14)8-6-7(15-16-8)10-18-17-9-4-2-1-3-5-19(9)10/h6H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZQUNHXQIDORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=NNC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Pyrazole-Triazole Coupling via N-Tosylhydrazones

A cascade synthesis protocol involves the reaction of N-tosylhydrazones with ethynylpyridines to form pyrazole intermediates, followed by cyclization with azepine precursors.

  • Reagents : N-Tosylhydrazones, 2-ethynylpyridines, K₂CO₃, CH₃CN

  • Conditions : 100–110°C, 16–24 hours under nitrogen

  • Yield : 60–75%

  • Mechanism : Base-mediated cycloaddition followed by deprotection and ring closure.

Cyclocondensation Strategies

Hydrazine-Mediated Cyclization

A patent (CN102796104A) outlines a method using hydrazine hydrate and 2-chloropyrazine to form the triazoloazepine core, followed by trifluoroacetic anhydride treatment for CF₃ incorporation.

  • Steps :

    • Ring Formation : 2-Chloropyrazine + hydrazine hydrate → pyrazine-hydrazine intermediate.

    • Trifluoromethylation : Reaction with trifluoroacetic anhydride and methanesulfonic acid.

    • Reduction : Pd/C-catalyzed hydrogenation to saturate the azepine ring.

  • Yield : 93.3% purity after final purification.

Catalytic Alkylation Approaches

Aluminum-Based Catalysis

A high-yield route employs trimethylaluminum (AlMe₃) to facilitate alkylation between pyrazole and triazoloazepine precursors:

  • Reagents : (S)-Benzyl 5-oxotetrahydrofuran-3-ylcarbamate, AlMe₃, CH₂Cl₂

  • Conditions : 0°C to room temperature, 1M KHSO₄ workup

  • Yield : 73%

  • Advantage : Mild conditions preserve stereochemistry.

Critical Reaction Parameters

  • Temperature Control : Excessive heat (>110°C) leads to decomposition of the trifluoromethyl group.

  • Solvent Choice : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates in cycloadditions.

  • Catalyst Loading : Pd/C at 5–10 wt% optimizes hydrogenation efficiency without over-reduction.

Scalability and Industrial Feasibility

The hydrazine-mediated route (CN102796104A) is scalable due to:

  • Low Byproduct Formation : <5% impurities in final steps.

  • Cost-Effectiveness : Hydrazine hydrate and trifluoroacetic anhydride are commercially available.

  • Regulatory Compliance : Meets ICH guidelines for residual solvents.

Recent Advancements

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields (68%).

  • Flow Chemistry : Continuous processing improves throughput by 40% in pilot-scale trials .

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the pyrazole ring, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions typically target the nitrogen atoms in the triazoloazepine ring.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and triazoloazepine rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Halogenating agents, organometallic reagents, and bases are frequently used.

Major Products

  • Oxidation: : Oxidized derivatives of the pyrazole ring.

  • Reduction: : Reduced forms of the triazoloazepine scaffold.

  • Substitution: : Various substituted pyrazole and triazoloazepine derivatives.

Applications De Recherche Scientifique

Chemistry

In organic chemistry, this compound is studied for its unique structural features and reactivity patterns, serving as a building block for synthesizing more complex molecules.

Biology

Medicine

Research in medicinal chemistry explores its potential as a therapeutic agent, particularly in the context of its pyrazole and triazoloazepine components, which are known to exhibit pharmacological activities.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and advanced materials.

Mécanisme D'action

The exact mechanism of action depends on the specific application and target. In general, the trifluoromethyl and pyrazole groups can interact with protein targets, modulating their function. The triazoloazepine scaffold provides a stable backbone that can enhance the binding affinity and specificity of the compound to its targets.

Molecular Targets and Pathways

  • Enzymes: : Inhibition or activation of enzymes through binding to active sites or allosteric sites.

  • Receptors: : Interaction with cell surface or intracellular receptors, potentially modulating signal transduction pathways.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Bioactivity Notes
3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]-... (Target Compound) Trifluoromethylpyrazole 271.25 CF₃, pyrazole, triazolo-azepine Discontinued; antimicrobial potential
3-[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-... Ethyl + trifluoromethylpyrazole 299.30 CF₃, ethyl, pyrazole Higher molecular weight; improved metabolic stability
3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-... Bromophenylamino-methyl + methoxyphenyl ~450 (estimated) Br, NH₂, methoxy Superior activity vs. C. albicans and S. aureus; outperforms Cefixime
3-(2-Chlorophenyl)-6,7,8,9-tetrahydro-5H-... 2-Chlorophenyl 247.72 Cl Lower MW; chlorophenyl enhances electrophilicity
3-(3-Chlorophenyl)-5H,6H,7H,8H,9H-... 3-Chlorophenyl 247.72 Cl Broad supplier availability; moderate activity

Antimicrobial Activity

  • Target Compound : While direct MIC (Minimum Inhibitory Concentration) data are unavailable, its structural analogs with quaternary nitrogen atoms exhibit MIC values of 2–8 µg/mL against soil ammonifying bacteria, suggesting potent antibacterial properties .
  • Ethyl-Substituted Analog: The ethyl group in 3-[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-...
  • Bromophenylamino-Methyl Derivative: Demonstrates MIC < 1 µg/mL against S. aureus, surpassing Cefixime and rivaling Linezolid .
  • Chlorophenyl Derivatives : Show moderate activity (MIC 8–16 µg/mL), likely due to reduced lipophilicity compared to CF₃-containing analogs .

Pharmacokinetic Considerations

  • Trifluoromethyl Group : Enhances bioavailability and resistance to oxidative metabolism, a key advantage over chlorophenyl or methoxy-substituted analogs .
  • Ethyl Substitution : Increases molecular weight (299.30 vs. 271.25) but may reduce diffusion efficiency through bacterial cell walls .
  • Quaternary Nitrogen Derivatives : Improved ionic interactions with bacterial membranes, leading to higher efficacy .

Activité Biologique

The compound 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and various biological activities, particularly focusing on anti-inflammatory and antimicrobial properties.

Structural Characteristics

  • Molecular Formula : C13H16F3N5
  • Molecular Weight : 299.30 g/mol
  • CAS Number : 1174868-11-1

The compound features a complex structure comprising a pyrazole ring and a triazoloazepine moiety. The trifluoromethyl group significantly influences its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Recent studies have optimized these synthetic routes to enhance yield and purity.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory effects of related pyrazole derivatives. For instance:

  • A series of pyrazole compounds demonstrated significant in vitro anti-inflammatory activity with IC50 values ranging from 60.56 to 81.77 μg/mL , comparable to standard drugs like diclofenac .
  • The incorporation of the trifluoromethyl group has been associated with enhanced COX-2 inhibitory activity, making these compounds promising candidates for anti-inflammatory therapies.

Antimicrobial Activity

The antimicrobial potential of similar pyrazole-based compounds has been investigated:

  • Compounds with structural similarities exhibited broad-spectrum antimicrobial activity against various bacterial strains. Minimum Inhibitory Concentration (MIC) values ranged from 2.50 to 20 µg/mL .
  • Notably, one compound showed effective inhibition of DNA gyrase B with an IC50 of 9.80 µM , suggesting potential as an antibacterial agent .

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory properties of a series of pyrazole derivatives including the target compound. The results indicated that compounds with a similar structure exhibited significant inhibition of COX enzymes:

CompoundIC50 (μg/mL)Reference
Compound A71.11
Compound B76.58
Compound C54.65 (diclofenac)

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activities of benzofuran-pyrazole derivatives:

CompoundMIC (µg/mL)Activity Type
Compound D2.50Bacterial
Compound E20.00Fungal
Compound F9.80 (DNA gyrase B inhibition)Antibacterial

These findings suggest that modifications in the molecular structure can lead to enhanced biological activities.

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the triazolo-azepine core in this compound?

Answer:
The triazolo-azepine core is typically synthesized via cyclocondensation reactions. A general approach involves reacting hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For example, describes the use of diethyl oxalate and sodium hydride in toluene to form triazole-thiadiazole hybrids. Key steps include:

  • Cyclization : Use of refluxing ethanol or toluene to promote ring closure.
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane).
    Reaction optimization often focuses on controlling temperature (80–120°C) and stoichiometry to minimize byproducts like unreacted pyrazole intermediates .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks (e.g., trifluoromethyl groups show distinct 19^19F coupling).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is preferred, as demonstrated in for similar triazolo-pyrimidines .

Advanced: What strategies are recommended for resolving contradictions between computational docking predictions and experimental biological activity data?

Answer:
Discrepancies often arise from:

  • Protein Flexibility : Molecular docking (e.g., using AutoDock Vina) may not account for dynamic protein conformations. highlights the use of 14-α-demethylase lanosterol (PDB: 3LD6) as a static model, which can be refined with molecular dynamics simulations .
  • Solvent Effects : Include explicit water molecules or use Poisson-Boltzmann surface area (PBSA) calculations to improve binding affinity predictions.
  • Experimental Validation : Perform dose-response assays (e.g., IC50_{50}) to correlate docking scores with inhibitory activity. Adjust docking parameters (e.g., grid box size) to better match the enzyme’s active site .

Advanced: How can researchers design analogs to improve the compound’s pharmacokinetic properties without compromising bioactivity?

Answer:
Rational analog design involves:

  • Scaffold Modifications : Introduce substituents at the pyrazole C3 position (e.g., halogens or methoxy groups) to enhance metabolic stability ().
  • Salt Formation : As shown in , converting the parent compound into carboxylate salts improves aqueous solubility.
  • LogP Optimization : Replace hydrophobic groups (e.g., trifluoromethyl) with polar moieties (e.g., sulfonamides) to reduce plasma protein binding .

Basic: What experimental precautions are critical when handling hygroscopic intermediates during synthesis?

Answer:

  • Dry Conditions : Use anhydrous solvents (e.g., toluene distilled over sodium) and inert atmospheres (N2_2/Ar).
  • Moisture-Sensitive Reagents : Store intermediates in desiccators with silica gel or molecular sieves.
  • Real-Time Monitoring : Employ FT-IR to detect water absorption peaks (~3400 cm1^{-1}) during reactions ( ) .

Advanced: How can researchers reconcile conflicting spectral data (e.g., NMR splitting patterns) for triazolo-azepine derivatives?

Answer:

  • Dynamic Effects : Conformational exchange in solution can cause unexpected splitting. Use variable-temperature NMR to identify coalescence points.
  • Isotopic Labeling : 15^15N-labeled analogs (if accessible) can clarify nitrogen environments in triazole rings.
  • 2D NMR : HSQC and HMBC experiments resolve overlapping signals, particularly in azepine ring protons () .

Advanced: What in vitro assays are suitable for evaluating the compound’s antifungal potential, given its structural similarity to triazole antifungals?

Answer:

  • CYP51 Inhibition : Measure inhibition of 14-α-demethylase (CYP51) using lanosterol-to-ergosterol conversion assays ( ).
  • MIC Testing : Determine minimum inhibitory concentrations against Candida spp. or Aspergillus spp. via broth microdilution.
  • Resistance Profiling : Compare activity against wild-type and azole-resistant strains (e.g., Candida glabrata with upregulated efflux pumps) .

Basic: What computational tools are recommended for predicting physicochemical properties (e.g., solubility, logP) of this compound?

Answer:

  • Software : Use ChemAxon’s MarvinSuite or Schrödinger’s QikProp for logP (2.5–3.5 predicted) and solubility (<0.1 mg/mL in water).
  • Validation : Cross-reference with experimental HPLC-derived lipophilicity indices () .

Table 1: Key Synthetic and Analytical Parameters

ParameterMethod/ValueReference
Cyclization SolventToluene, reflux[2]
PurificationSilica gel (ethyl acetate/hexane 3:7)[5]
1^1H NMR (DMSO-d6)δ 7.8–8.2 (pyrazole H)[18]
Docking SoftwareAutoDock Vina (PDB: 3LD6)[2]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.